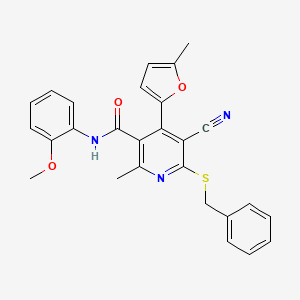

6-(benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide

描述

This compound is a pyridine-3-carboxamide derivative featuring a benzylsulfanyl group at position 6, a cyano substituent at position 5, and a 5-methylfuran-2-yl moiety at position 3. Its molecular formula is C₂₇H₂₃N₃O₃S, with a molecular weight of 469.56 g/mol.

属性

IUPAC Name |

6-benzylsulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-17-13-14-23(33-17)25-20(15-28)27(34-16-19-9-5-4-6-10-19)29-18(2)24(25)26(31)30-21-11-7-8-12-22(21)32-3/h4-14H,16H2,1-3H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQONJWBBDWBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide typically involves multi-step processes:

Formation of the Pyridine Core:

Initial steps often include the construction of the pyridine ring via condensation reactions involving appropriate precursors such as 2-methoxyphenylacetonitrile and 2-methyl-4-(5-methylfuran-2-yl)pyridine.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions may target the cyano group, potentially converting it into primary amines under conditions such as catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are often employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents such as alkyl halides or nitrating agents, under conditions like Friedel-Crafts alkylation or nitration.

Major Products

Sulfoxides and sulfones from oxidation.

Primary amines from reduction of the cyano group.

Various substituted derivatives from substitution reactions.

科学研究应用

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules, enabling the exploration of new chemical reactivity and molecular design.

Biology

In biological research, the compound's potential as a bioactive molecule is explored, particularly for its interactions with biological macromolecules and enzymes.

Medicine

The structural features of the compound make it a candidate for drug development, particularly as a lead compound in the design of new therapeutic agents targeting specific pathways or diseases.

Industry

Applications in the material sciences are explored, particularly for developing novel polymers and materials with unique properties.

作用机制

The mechanism by which 6-(benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide exerts its effects is dependent on its interaction with specific molecular targets. These interactions can modulate various pathways, potentially affecting enzyme activity, protein-protein interactions, and signaling cascades.

相似化合物的比较

Comparison with Structurally Similar Compounds

5-Cyano-N-(2-methoxyphenyl)-2-methyl-6-phenacylsulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

- Key Differences :

- Position 6 : Phenacylsulfanyl (2-oxo-2-phenylethylsulfanyl) instead of benzylsulfanyl.

- Position 4 : Thiophen-2-yl replaces 5-methylfuran-2-yl.

- Core Structure : 1,4-dihydropyridine vs. fully aromatic pyridine.

- Implications: The 1,4-dihydropyridine core may enhance redox activity or calcium channel modulation, common in antihypertensive drugs. Thiophene’s electron-rich nature could improve π-π stacking with aromatic residues in biological targets compared to furan.

4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide (CAS 5530-85-8)

- Key Differences :

- Position 4 : 2-Chlorophenyl substituent instead of 5-methylfuran-2-yl.

- Position 6 : Same phenacylsulfanyl group as in Compound 2.1.

- Chlorine’s electron-withdrawing effect may alter electronic distribution, affecting binding affinity to targets like kinases or GPCRs. Retains the 1,4-dihydropyridine core, suggesting shared mechanistic pathways with classical dihydropyridine drugs .

6-{[(4-Chlorophenyl)methyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide (CAS 442556-71-0)

- Key Differences :

- Position 6 : 4-Chlorobenzylsulfanyl vs. benzylsulfanyl.

- Position 4 : Thiophen-2-yl replaces 5-methylfuran-2-yl.

- Implications :

- The 4-chloro substitution on the benzyl group enhances steric bulk and lipophilicity, possibly improving target selectivity.

- Thiophene’s sulfur atom may engage in stronger van der Waals interactions compared to furan’s oxygen.

- Commercial availability (priced at $28/1g ) suggests established synthetic routes, though biological data remain unspecified .

Research and Commercial Considerations

- Synthetic Accessibility : The target compound lacks commercial availability data in the evidence, whereas analogs like CAS 442556-71-0 are marketed, suggesting feasible scale-up .

- Biological Potential: The pyridine core in the target compound may offer greater metabolic stability compared to dihydropyridine derivatives, which are prone to oxidation .

- SAR Insights : Substitutions at positions 4 and 6 critically modulate electronic and steric properties, influencing target engagement and pharmacokinetics.

生物活性

6-(Benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide, also known as compound B3840054, is a complex organic molecule with potential therapeutic applications. Its unique structure includes various functional groups that may contribute to its biological activity. This article aims to summarize the available research on the biological activity of this compound, including its interactions, mechanisms of action, and potential therapeutic roles.

- Molecular Formula : C26H23N3O2S

- Molecular Weight : 441.5 g/mol

- Purity : Typically around 95% .

The biological activity of compound B3840054 is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the cyano group and the benzylsulfanyl moiety suggests potential interactions with nucleophiles and electrophiles in biological systems.

- G Protein-Coupled Receptors (GPCRs) : Compounds similar to B3840054 have been studied for their ability to modulate GPCR activity, which plays a crucial role in signal transduction pathways. GPCRs are involved in numerous physiological processes, making them significant targets for drug development .

- Enzyme Inhibition : There is evidence suggesting that compounds with similar structural features can act as enzyme inhibitors, affecting metabolic pathways that are critical in disease states.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to B3840054. The National Cancer Institute (NCI) has evaluated similar compounds for their cytotoxic effects on various cancer cell lines. Preliminary data suggest that B3840054 may exhibit selective toxicity towards certain cancer types, potentially through apoptosis induction or cell cycle arrest mechanisms.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis |

| MCF-7 (Breast) | 20 | Cell Cycle Arrest |

| HeLa (Cervical) | 10 | Apoptosis |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of related compounds. Studies have shown that compounds with similar functional groups can inhibit bacterial growth and biofilm formation.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Properties : A recent study published in a peer-reviewed journal evaluated the effects of B3840054 on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of a structurally similar compound against multidrug-resistant strains of bacteria. The findings demonstrated effective inhibition at low concentrations, indicating potential as a lead compound for antimicrobial drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。